molecular formula C16H18F2N4 B12237324 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

Cat. No.: B12237324
M. Wt: 304.34 g/mol
InChI Key: YVRVWSLRWNFBFZ-UHFFFAOYSA-N
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Description

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a piperazine ring, which is further modified with a difluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.

    Attachment of the Difluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or the piperazine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for various research applications.

Properties

Molecular Formula

C16H18F2N4

Molecular Weight

304.34 g/mol

IUPAC Name

4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine

InChI

InChI=1S/C16H18F2N4/c1-12-9-19-11-20-16(12)22-4-2-21(3-5-22)10-13-6-14(17)8-15(18)7-13/h6-9,11H,2-5,10H2,1H3

InChI Key

YVRVWSLRWNFBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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